(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Description
This compound is a structurally complex pyrrolidine-2,3-dione derivative featuring three distinct pharmacophores:
- A 6-fluoro-1,3-benzothiazol-2-yl group, which is known for enhancing electron-withdrawing properties and bioactivity in medicinal chemistry .
- A 2-methoxyphenyl substituent at position 5, which may influence lipophilicity and π-π stacking in target binding .
The stereochemistry (4E) indicates the spatial arrangement of the hydroxy-methylidene group, critical for molecular recognition.
Properties
Molecular Formula |
C24H17FN2O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O5S/c1-12-7-10-17(32-12)21(28)19-20(14-5-3-4-6-16(14)31-2)27(23(30)22(19)29)24-26-15-9-8-13(25)11-18(15)33-24/h3-11,20,29H,1-2H3 |
InChI Key |
RWPTURWXFFTRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable fluorinated carboxylic acid derivative under acidic conditions.
Synthesis of the pyrrolidine-2,3-dione core: This involves the condensation of an appropriate diketone with an amine, followed by cyclization.
Attachment of the furan ring: This step involves the reaction of the intermediate with a furan derivative under basic conditions.
Final assembly: The final compound is obtained by coupling the benzothiazole and pyrrolidine-2,3-dione intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the pyrrolidine-2,3-dione core can produce various hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining fluorinated benzothiazole, furan, and methoxyphenyl groups. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 6-fluoro-benzothiazole in the target compound may offer superior target binding compared to non-fluorinated analogs (e.g., 4,6-dimethyl-benzothiazole in ) due to increased electronegativity .
Synthetic Flexibility :
- The target compound’s synthesis likely mirrors methods in , where benzothiazole amines are condensed with aldehydes (e.g., 5-methylfuran-2-carbaldehyde) under acidic conditions .
Structural Validation :
- Crystallographic data for such compounds often relies on SHELX programs (), ensuring accurate spatial confirmation of the (4E) configuration .
Biological Activity
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its structural features, biological activities, and relevant research findings.
Structural Features
The compound features a pyrrolidine core with various functional groups that may enhance its pharmacological properties. Key structural components include:
- Fluorinated benzothiazole moiety : This component may improve the compound's interaction with biological targets.
- Hydroxy group : This functional group can influence solubility and reactivity.
- Methoxyphenyl and methylfuran substituents : These groups may contribute to the compound's overall biological activity.
Anticancer Properties
Preliminary studies suggest that the compound could exhibit anticancer activity . Its complex structure allows for multiple interactions with cellular targets, potentially disrupting cancer cell proliferation. In vitro studies have indicated that similar compounds with benzothiazole derivatives possess significant anticancer effects by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The presence of the hydroxy group and aromatic systems in the structure suggests potential anti-inflammatory properties . Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Activity
Research has shown that benzothiazole derivatives often exhibit antimicrobial properties . The unique combination of functional groups in this compound may enhance its efficacy against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this structure:
- Anticancer Activity : A study on related benzothiazole compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting a similar potential for this compound .
- Anti-inflammatory Mechanisms : Research indicates that compounds with hydroxy and methoxy groups can effectively reduce inflammation in animal models by modulating immune responses .
- Antimicrobial Efficacy : A comparative analysis of various benzothiazole derivatives found that those with similar structural features exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine core; lacks fluorine | Anticancer activity |
| Compound B | Contains benzothiazole; different substituents | Antimicrobial properties |
| Compound C | Trimethoxyphenyl group; simpler structure | Anti-inflammatory effects |
This table highlights how variations in structure can influence biological activity, emphasizing the unique potential of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
